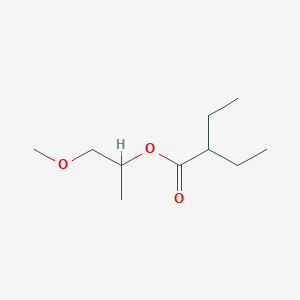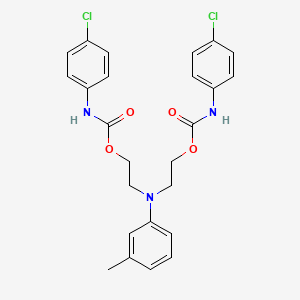
3,3'-Dithiobis(2,4-pentanedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobis(2,4-pentanedione) is an organic compound with the molecular formula C10H14O4S2 It is characterized by the presence of two 2,4-pentanedione units linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(2,4-pentanedione) can be synthesized through the reaction of 2,4-pentanedione with sulfur dichloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfenyl chloride, which then reacts with another molecule of 2,4-pentanedione to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dithiobis(2,4-pentanedione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Dithiobis(2,4-pentanedione) has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving thiol-disulfide exchange reactions.
Industry: Used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3,3’-Dithiobis(2,4-pentanedione) involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity or altering their function. The compound can also form stable complexes with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: A simpler analog without the disulfide linkage.
3,3’-Dithiobis(2,4-hexanedione): Similar structure but with an extended carbon chain.
3,3’-Dithiobis(2,4-heptanedione): Another analog with a longer carbon chain.
Uniqueness
3,3’-Dithiobis(2,4-pentanedione) is unique due to its disulfide linkage, which imparts distinct chemical reactivity and the ability to form metal complexes. This makes it particularly useful in coordination chemistry and studies involving thiol-disulfide exchange reactions.
Propriétés
Numéro CAS |
31655-66-0 |
|---|---|
Formule moléculaire |
C10H14O4S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3-(2,4-dioxopentan-3-yldisulfanyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O4S2/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 |
Clé InChI |
GSQAPNKAQDAFKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)SSC(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




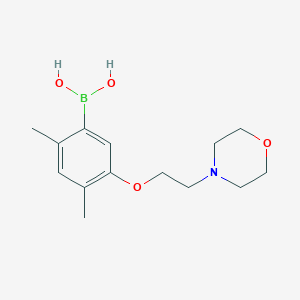
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
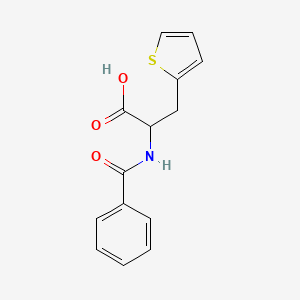
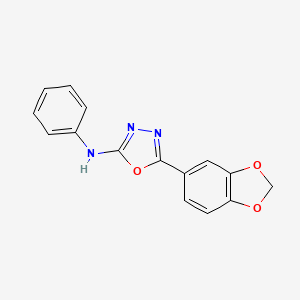
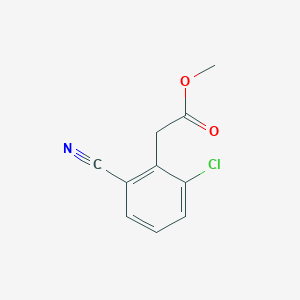
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
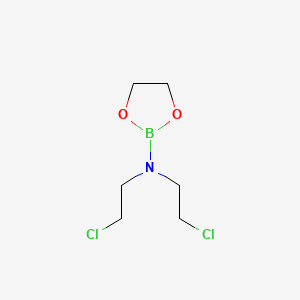

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
